molecular formula C17H12N2O6 B5851842 5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID

5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID

Cat. No.: B5851842
M. Wt: 340.29 g/mol
InChI Key: NSXOJOPGUALWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically involve the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c1-19-15(22)10-4-2-8(6-11(10)16(19)23)14(21)18-13-5-3-9(20)7-12(13)17(24)25/h2-7,20H,1H3,(H,18,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXOJOPGUALWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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